Fluconazole impurity 5
Overview
Description
Fluconazole impurity 5 is a byproduct formed during the synthesis of fluconazole, a triazole antifungal drug used to treat and prevent superficial and systemic fungal infections . This impurity is one of several that can arise during the manufacturing process and is important to identify and control to ensure the purity and efficacy of the final pharmaceutical product .
Mechanism of Action
Target of Action
Fluconazole and its related compounds primarily target the fungal cytochrome P450 dependent enzyme lanosterol 14-α-demethylase . This enzyme is crucial for the synthesis of ergosterol, a key component of the fungal cell wall .
Mode of Action
Fluconazole impurity 5, like Fluconazole, is a very selective inhibitor of the aforementioned enzyme . By inhibiting this enzyme, the compound prevents the conversion of lanosterol to ergosterol, disrupting the synthesis of the fungal cell wall . This disruption inhibits the growth and proliferation of the fungal cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . Ergosterol is an essential component of the fungal cell membrane, and its absence leads to increased membrane permeability and leakage of essential cellular components, ultimately leading to cell death .
Pharmacokinetics
The pharmacokinetics of this compound are expected to be similar to those of Fluconazole, given their structural similarities. Fluconazole is known for its excellent bioavailability (nearly 90%) and low plasma protein binding (11 to 12%) . It is extensively distributed throughout the tissues, allowing it to treat a variety of systemic fungal infections . The average elimination half-life of Fluconazole is long, about 31.6 ± 4.9 hours . The main route of elimination is renal .
Result of Action
The inhibition of ergosterol synthesis by this compound results in a disruption of the fungal cell membrane integrity , leading to increased permeability and leakage of cellular contents . This ultimately leads to the death of the fungal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluconazole involves multiple steps, and impurities like fluconazole impurity 5 can form at various stages. One common synthetic route starts with the Friedel-Crafts acylation of 1,3-difluorobenzene with chloroacetyl chloride in the presence of aluminum chloride to yield 2-chloro-1-(2,4-difluorophenyl)ethanone . This intermediate undergoes nucleophilic substitution with 1,2,4-triazole in ethyl acetate containing triethylamine at reflux to form 1-(2,4-difluorophenyl)-2-[1,2,4]triazol-1-yl-ethanone . Further reactions, including the Corey-Chaykovsky epoxidation and subsequent opening of the epoxide with 1,2,4-triazole, lead to the formation of fluconazole .
Industrial Production Methods: Industrial production of fluconazole typically employs continuous flow synthesis to enhance efficiency and yield . This method involves a continuous, two-reactor, three-step synthesis from 2-chloro-2’,4’-difluoroacetophenone without intermediate purification . The process is designed to minimize the formation of impurities, including this compound, by optimizing reaction conditions and using high-purity reagents .
Chemical Reactions Analysis
Types of Reactions: Fluconazole impurity 5 can undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the functional groups present in the impurity, such as the triazole and difluorophenyl groups .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like 1,2,4-triazole . Reaction conditions typically involve controlled temperatures, solvents like ethyl acetate, and catalysts such as aluminum chloride .
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce various triazole-substituted compounds .
Scientific Research Applications
Fluconazole impurity 5 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference standard for analytical methods like high-performance liquid chromatography (HPLC) to ensure the purity of fluconazole . In biology and medicine, studying this impurity helps understand the metabolic pathways and potential side effects of fluconazole . Additionally, it is used in the development of new antifungal agents by providing insights into the structure-activity relationships of triazole compounds .
Comparison with Similar Compounds
Fluconazole impurity 5 can be compared with other impurities and analogs of fluconazole, such as triazole impurity and desfluoro impurity . These compounds share similar structural features but differ in their specific functional groups and chemical properties . For instance, triazole impurity contains an additional triazole ring, while desfluoro impurity lacks the fluorine atoms present in fluconazole . The uniqueness of this compound lies in its specific combination of difluorophenyl and triazole groups, which influence its chemical reactivity and biological activity .
Similar Compounds
- Triazole impurity
- Desfluoro impurity
- Isomer impurity
These compounds are structurally related to this compound and are often studied together to understand their formation, properties, and impact on the quality of fluconazole .
Properties
IUPAC Name |
2-(4-amino-1,2,4-triazol-4-ium-1-yl)-1-(2,4-difluorophenyl)ethanone;chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N4O.ClH/c11-7-1-2-8(9(12)3-7)10(17)4-16-6-15(13)5-14-16;/h1-3,5-6H,4,13H2;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JICMADFMAUXCJV-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)CN2C=[N+](C=N2)N.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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